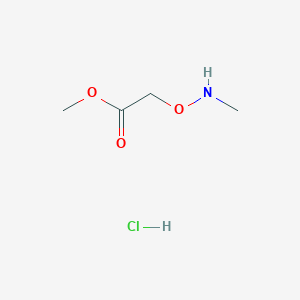

Methyl 2-((methylamino)oxy)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(methylaminooxy)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-8-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYERODLVZORRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((methylamino)oxy)acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with methylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Base: Sodium hydroxide or potassium carbonate

- Reaction time: Several hours to overnight

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((methylamino)oxy)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-((methylamino)oxy)acetate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((methylamino)oxy)acetate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-((methylamino)oxy)acetate hydrochloride with key analogs based on substituents, molecular properties, and applications:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Substituent Effects on Properties

- Electron-Donating vs. Aminoethoxy chains () improve water solubility and bioavailability compared to aromatic substituents, making them suitable for aqueous reaction conditions .

- Cyclic vs.

Biological Activity

Methyl 2-((methylamino)oxy)acetate hydrochloride is a compound of interest due to its potential biological activities, including antimicrobial properties and its ability to interact with DNA. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

This compound is characterized by its molecular formula . It typically appears as a white crystalline powder and is soluble in water and organic solvents. The compound's structure features a methylamino group attached to an acetate moiety, which is crucial for its biological interactions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | High |

| Bacillus subtilis | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

| Candida albicans | 32 | High |

| Escherichia coli | 256 | Very Low |

The compound demonstrated significant antifungal effects against Candida albicans and Staphylococcus aureus, while showing lower activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

DNA Interaction Studies

Research indicates that this compound can bind to calf thymus DNA (CT-DNA). The binding mechanism involves electrostatic interactions, which facilitate the compound's ability to cleave DNA. Molecular docking studies suggest that the compound interacts at the active sites of DNA proteins through non-covalent interactions, enhancing its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited varying degrees of effectiveness against different microorganisms. The study compared the compound's activity to standard antibiotics such as ampicillin and fluconazole. Results indicated that while the compound showed promising activity against certain strains, it was generally less effective than the reference drugs due to lower lipophilicity .

DNA Cleavage Mechanism

In another investigation, the compound's ability to cleave DNA was assessed. The study utilized agarose gel electrophoresis to visualize the cleavage products, confirming that this compound could induce DNA strand breaks without external agents. This property positions it as a potential candidate for further development in cancer therapy .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 2-((methylamino)oxy)acetate hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting methyl 2-hydroxyacetate derivatives with methylamine derivatives under controlled conditions. For example, nucleophilic substitution of a hydroxyl group with methylamino-oxy groups, followed by HCl salt formation. Purity optimization may include recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC). Reaction monitoring via TLC or in-line FTIR ensures intermediate stability .

- Key Considerations : Control reaction pH to avoid side products (e.g., over-alkylation). Use anhydrous conditions to prevent hydrolysis of the methyl ester.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the methylamino-oxy moiety (e.g., δ ~3.2 ppm for N–CH) and ester carbonyl (~170 ppm in C).

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H] and isotopic pattern consistent with Cl.

- IR : Peaks at ~1650 cm (C=O ester) and ~3300 cm (N–H stretch) .

Q. What are the recommended storage and handling protocols for this compound?

- Protocols :

- Storage : Store at -20°C in airtight, moisture-resistant containers to prevent deliquescence. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) .

- Handling : Use inert atmosphere (N glovebox) for weighing. PPE includes nitrile gloves and fume hood usage due to potential respiratory irritation .

Advanced Questions

Q. How can this compound be applied in medicinal chemistry, particularly as a prodrug or enzyme modulator?

- Research Applications :

- Prodrug Design : The methyl ester can act as a lipophilic promoietry, enhancing cellular uptake. Hydrolysis in vivo releases the active oxyacetate moiety, as seen in glycine derivatives .

- Enzyme Inhibition : Structural analogs (e.g., tert-Butyl 2-(methylamino)acetate) are precursors for PKG inhibitors, suggesting potential use in kinase studies .

Q. What methodologies assess the compound’s stability under physiological and accelerated degradation conditions?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Hydrochloride salts may hydrolyze faster in alkaline conditions .

- Thermal Stress : Use DSC/TGA to determine melting points and decomposition thresholds. Compare with analogs like 2-(Methylamino)acetamide hydrochloride (CAS 5325-64-4) .

Q. How can mechanistic studies elucidate its role in biochemical pathways, such as glycine receptor interactions?

- Mechanistic Approaches :

- Radioligand Binding Assays : Use H-labeled glycine to assess competitive inhibition in neuronal membranes.

- Computational Modeling : Dock the compound into glycine receptor (GlyR) active sites (PDB: 3JAD) using MD simulations. Focus on hydrogen bonding with Arg271 and hydrophobic interactions with Phe159 .

- Data Contradictions : If binding affinity differs from predicted models, consider stereochemical effects (e.g., enantiomeric purity) or solvent accessibility in the binding pocket.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.